molecular formula C19H20N2O2 B2747300 2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide CAS No. 1260942-39-9

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide

Cat. No.: B2747300
CAS No.: 1260942-39-9
M. Wt: 308.381
InChI Key: FFSIYVSPYYVURS-UHFFFAOYSA-N
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Description

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, an ethyl-substituted phenyl ring, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-ethylphenylamine with 3-(3-methoxyphenyl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like cyanogen bromide (BrCN) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Cyanogen bromide (BrCN) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or nitriles.

Scientific Research Applications

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(4-methylphenyl)-3-(3-methoxyphenyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.

    2-cyano-N-(4-ethylphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with the methoxy group on the para position of the phenyl ring.

Uniqueness

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide is unique due to the specific positioning of the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the cyano group also adds to its versatility in undergoing various chemical reactions.

Properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-14-7-9-17(10-8-14)21-19(22)16(13-20)11-15-5-4-6-18(12-15)23-2/h4-10,12,16H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSIYVSPYYVURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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